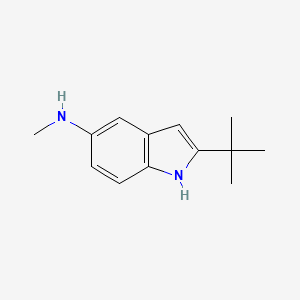![molecular formula C12H12N2O2 B8627518 1-[4-(hydroxymethyl)phenyl]-3-methylpyrazin-2-one](/img/structure/B8627518.png)
1-[4-(hydroxymethyl)phenyl]-3-methylpyrazin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-(hydroxymethyl)phenyl]-3-methylpyrazin-2-one is a heterocyclic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a pyrazinone core, which is known for its biological activity and versatility in chemical synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(hydroxymethyl)phenyl]-3-methylpyrazin-2-one typically involves the condensation of 4-hydroxymethylbenzaldehyde with 3-methylpyrazin-2-one under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium hydroxide. The reaction mixture is heated to reflux, and the product is isolated by crystallization or chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, reducing the risk of side reactions and improving overall efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
1-[4-(hydroxymethyl)phenyl]-3-methylpyrazin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, in the presence of appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration with a mixture of concentrated nitric and sulfuric acids; halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 1-(4-Carboxyphenyl)-3-methyl-1H-pyrazin-2-one.
Reduction: 1-(4-Hydroxymethyl-phenyl)-3-methyl-1H-pyrazin-2-ol.
Substitution: 1-(4-Nitrophenyl)-3-methyl-1H-pyrazin-2-one or 1-(4-Halophenyl)-3-methyl-1H-pyrazin-2-one.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of tyrosinase, which is involved in melanin production.
Medicine: Explored for its potential anti-melanogenic activity, making it a candidate for skin-whitening agents and treatments for hyperpigmentation disorders.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 1-[4-(hydroxymethyl)phenyl]-3-methylpyrazin-2-one involves its interaction with specific molecular targets. For instance, as a tyrosinase inhibitor, it binds to the active site of the enzyme, preventing the conversion of tyrosine to melanin. This inhibition is achieved through the formation of a stable complex with the copper ions present in the enzyme’s active site, thereby blocking its catalytic activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-[4-(hydroxymethyl)phenyl]-3-methylpyrazin-2-one: Known for its potential anti-melanogenic activity.
1-(4-Hydroxymethyl-phenyl)guanidine: Another compound with a hydroxymethylphenyl group, studied for its biological activity.
2,5-Diphenyl-1,3-oxazoline: A heterocyclic compound with applications in acaricidal activity.
Uniqueness
This compound stands out due to its specific pyrazinone core, which imparts unique chemical and biological properties
Eigenschaften
Molekularformel |
C12H12N2O2 |
|---|---|
Molekulargewicht |
216.24 g/mol |
IUPAC-Name |
1-[4-(hydroxymethyl)phenyl]-3-methylpyrazin-2-one |
InChI |
InChI=1S/C12H12N2O2/c1-9-12(16)14(7-6-13-9)11-4-2-10(8-15)3-5-11/h2-7,15H,8H2,1H3 |
InChI-Schlüssel |
YDLKYKNXRPSJHP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC=CN(C1=O)C2=CC=C(C=C2)CO |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
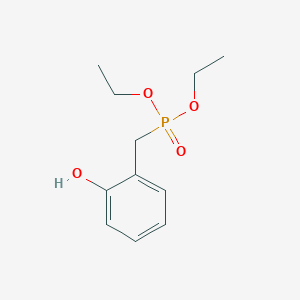

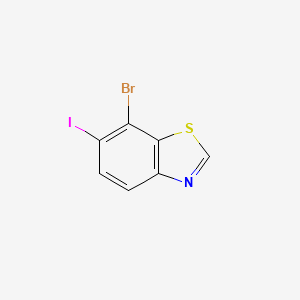
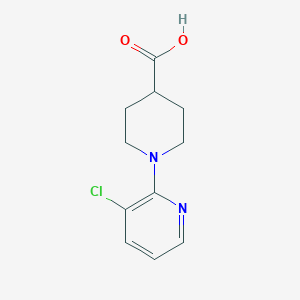
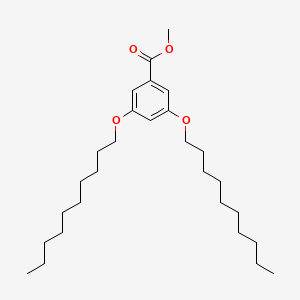
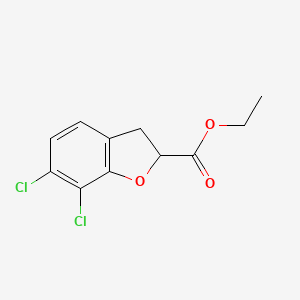
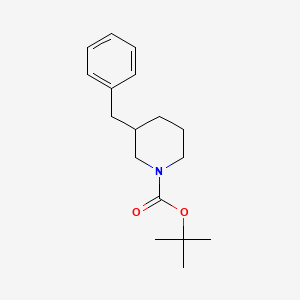
![Acetic acid, [(1-acetyl-2-methylpropyl)thio]-, methyl ester](/img/structure/B8627482.png)
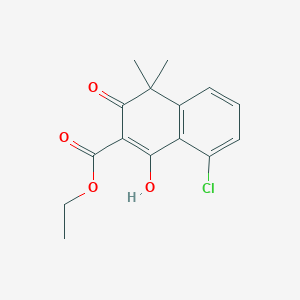
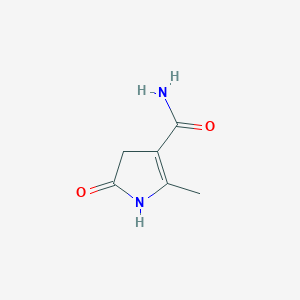
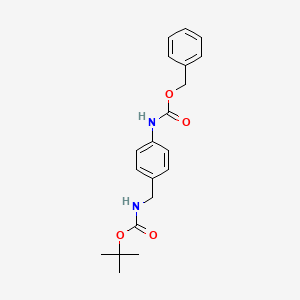
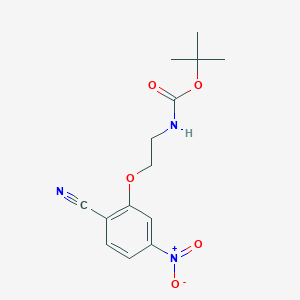
![ethyl 1-[(5-chloro-2-hydroxyphenyl)methyl]-5-methylpyrazole-3-carboxylate](/img/structure/B8627528.png)
